REACTION_CXSMILES
|
C([Si](C)(C)[O:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2([CH2:24][CH2:25][C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)[O:21][C:20](=[O:22])[CH:19]=[C:18]([OH:23])[CH2:17]2)=[CH:12][CH:11]=1)(C)(C)C.[C:34]([C:38]1[CH:43]=[C:42]([O:44][CH2:45][CH2:46][O:47][Si](C(C)(C)C)(C)C)[C:41]([CH3:55])=[CH:40][C:39]=1[S:56]S(C1C=CC(C)=CC=1)(=O)=O)([CH3:37])([CH3:36])[CH3:35].C([O-])([O-])=O.[K+].[K+].Cl>CO.CN(C=O)C>[C:34]([C:38]1[CH:43]=[C:42]([O:44][CH2:45][CH2:46][OH:47])[C:41]([CH3:55])=[CH:40][C:39]=1[S:56][C:19]1[C:20](=[O:22])[O:21][C:16]([C:13]2[CH:14]=[CH:15][C:10]([O:9][CH2:8][CH2:7][OH:6])=[CH:11][CH:12]=2)([CH2:24][CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:17][C:18]=1[OH:23])([CH3:37])([CH3:36])[CH3:35] |f:2.3.4|
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Name
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6-{4-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenyl}-4-hydroxy-6-phenethyl-5,6-dihydro-pyran-2-one
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Quantity
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0.26 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)[Si](OCCOC1=CC=C(C=C1)C1(CC(=CC(O1)=O)O)CCC1=CC=CC=C1)(C)C
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Name
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toluene-4-thiosulfonic acid S-{2-tert-butyl-4-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-5-methyl-phenyl} ester
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Quantity
|
0.282 g
|
Type
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reactant
|
Smiles
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C(C)(C)(C)C1=C(C=C(C(=C1)OCCO[Si](C)(C)C(C)(C)C)C)SS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
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0.346 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a round bottom flask equipped with a magnetic stirrer
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
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The reaction was quenched with H2O (500 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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The organics were dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
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triturated with hexane
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Type
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FILTRATION
|
Details
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The solid was filtered
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Type
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CUSTOM
|
Details
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dried under high vacuum
|
Name
|
|
Type
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product
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=C1)OCCO)C)SC=1C(OC(CC1O)(CCC1=CC=CC=C1)C1=CC=C(C=C1)OCCO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |